molecular formula C11H20N2O4 B150714 (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate CAS No. 254881-77-1

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B150714
CAS No.: 254881-77-1
M. Wt: 244.29 g/mol
InChI Key: IOLQYMRFIIVPMQ-JGVFFNPUSA-N
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Description

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and methylamine.

    Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidine ring. This is usually achieved through a series of reactions including nucleophilic addition and cyclization under controlled conditions.

    Protection and Deprotection: Protecting groups such as tert-butyl are used to protect the amine and carboxylate functionalities during the synthesis. These groups are later removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a pyrrolidine ring structure with two carboxylate groups and a tert-butyl substituent, which contributes to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. Studies have shown that modifications to the pyrrolidine structure can enhance efficacy against viruses such as HIV and Hepatitis C. The specific stereochemistry of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate may influence its binding affinity to viral enzymes or receptors .

Neuroprotective Effects : Some studies suggest that compounds similar to this compound may have neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Synthetic Chemistry

Building Block in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .

Chiral Auxiliary : The chiral nature of this compound makes it valuable as a chiral auxiliary in asymmetric synthesis. It can facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceuticals .

Case Study 1: Antiviral Drug Development

A study investigated the antiviral potential of modified pyrrolidine derivatives against HIV. The findings indicated that specific modifications at the nitrogen atom significantly enhanced antiviral activity. This compound was evaluated for its efficacy and showed promising results in vitro .

Case Study 2: Neuroprotection

In a model of neurodegeneration, researchers tested several pyrrolidine derivatives for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The study found that this compound exhibited significant neuroprotective effects compared to controls .

Mechanism of Action

The mechanism of action of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
  • (2R,4S)-1-Methyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
  • (2R,4S)-1-Ethyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Uniqueness

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and pharmaceuticals.

Biological Activity

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, with the CAS number 254881-77-1, is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is structurally characterized by a tert-butyl group and two carboxylate functionalities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 254881-77-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that this compound may exhibit significant effects on cellular processes, potentially influencing antimicrobial activity, enzyme inhibition, and receptor interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine derivatives display notable antimicrobial properties. For instance, modifications in the structure of pyrrolidine derivatives can enhance their efficacy against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Pyrrolidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µM
Compound BEscherichia coli16 µM
This compoundTBD

Note: TBD indicates that specific MIC data for this compound is still under investigation.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been explored. Studies suggest that similar compounds can inhibit key enzymes involved in metabolic pathways or bacterial cell wall synthesis.

Table 2: Enzyme Inhibition Studies

EnzymeInhibitor CompoundIC50 Value (µM)
β-lactamaseCompound C12
Dipeptidyl peptidase(2R,4S)-1-tert-butyl derivativeTBD

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of pyrrolidine derivatives:

  • Antibacterial Screening : A study evaluated a series of pyrrolidine derivatives for their antibacterial activity against resistant strains. The results indicated that modifications at the N-position significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of various derivatives on cancer cell lines. The findings suggested that certain structural features could lead to selective toxicity towards cancer cells while sparing normal cells.
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinities of (2R,4S)-1-tert-butyl derivatives to target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can improve binding and efficacy.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQYMRFIIVPMQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254881-77-1
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
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Synthesis routes and methods I

Procedure details

A solution of 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, THF and PPh3 and water is refluxed for about 6 hours and then concentrated. The residue is dissolved in Et2O and treated with HCl. The aqueous layer is extracted, washed, dried and concentrated to afford 4-amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (32).
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Synthesis routes and methods II

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